molecular formula C30H46O3 B147343 3-Oxotirucalla-7,24-dien-21-oic acid CAS No. 82464-35-5

3-Oxotirucalla-7,24-dien-21-oic acid

Cat. No.: B147343
CAS No.: 82464-35-5
M. Wt: 454.7 g/mol
InChI Key: PYHNHGARAGBCRY-ZYHXIRFQSA-N
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Description

3-Oxotirucalla-7,24-dien-21-oic acid is a natural product found in Brucea javanica with data available.

Scientific Research Applications

Immunodeficiency Virus Research

3-Oxotirucalla-7,24-dien-21-oic acid has been studied for its effects on CD8+ T cell recovery in patients with HIV-1. Research has found that treatment with this compound increased CD8+ T cell count significantly over 48 weeks, suggesting its potential as an agent for CD8+ T cell count recovery in HIV infection (Zhang et al., 2015).

HIV-1 Protease Inhibition

A study on the wood of Xanthoceras sorbifolia found that 3-oxotirucalla-7, 24-dien-21-oic acid exhibited inhibitory effects against HIV-1 protease. This highlights its potential as a therapeutic agent in HIV treatment (Ma et al., 2000).

Anti-Cancer Properties

Several studies have explored the cytotoxic properties of this compound. It has shown antiproliferative activity against various cancer cell lines, suggesting potential as a lead for anticancer agent development. Notably, it demonstrated significant activity against human lung adenocarcinoma and human monocytic leukaemia cell lines (Leutcha et al., 2020).

Anti-Inflammatory Applications

Research on the stem bark extract of Anopyxis klaineana identified compounds including this compound demonstrating moderate DPPH free radical scavenging properties. This suggests potential applications in anti-inflammatory treatments (Mireku et al., 2015).

Antimicrobial Activity

A study on Canarium schweinfurthii highlighted the antimicrobial activity of this compound, particularly against Salmonella species. This suggests its utility in developing antimicrobial agents (Sokoudjou et al., 2020).

Properties

IUPAC Name

(2S)-6-methyl-2-[(5R,9R,10R,13S,14S,17S)-4,4,10,13,14-pentamethyl-3-oxo-1,2,5,6,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]hept-5-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H46O3/c1-19(2)9-8-10-20(26(32)33)21-13-17-30(7)23-11-12-24-27(3,4)25(31)15-16-28(24,5)22(23)14-18-29(21,30)6/h9,11,20-22,24H,8,10,12-18H2,1-7H3,(H,32,33)/t20-,21-,22-,24-,28+,29-,30+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYHNHGARAGBCRY-ZYHXIRFQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCC(C1CCC2(C1(CCC3C2=CCC4C3(CCC(=O)C4(C)C)C)C)C)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CCC[C@@H]([C@@H]1CC[C@]2([C@]1(CC[C@H]3C2=CC[C@@H]4[C@@]3(CCC(=O)C4(C)C)C)C)C)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H46O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101002701
Record name 3-Oxolanosta-7,24-dien-21-oic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101002701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

454.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82464-35-5
Record name 3-Oxotirucalla-7,24-dien-21-oic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082464355
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Oxolanosta-7,24-dien-21-oic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101002701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the known biological activities of 3-Oxotirucalla-7,24-dien-21-oic acid?

A1: this compound has demonstrated inhibitory activity against human immunodeficiency virus type 1 (HIV-1) protease []. It has also shown cytotoxic activity against various cancer cell lines, including human lung adenocarcinoma A549, THP-1 human monocytic leukemia cells [], human breast adenocarcinoma cell line (MCF-7), and human oral cancer HSC-3 cells [, ].

Q2: How does the structure of this compound relate to its observed activities?

A2: While the exact mechanisms of action are still under investigation, the triterpenoid structure of this compound is likely key to its biological activities. Triterpenoids are known to interact with various cellular targets, potentially explaining the diverse effects observed [, , , ].

Q3: What research has been done on the effect of this compound on CD8+ T cell recovery in HIV-1 patients?

A3: A study investigated the impact of this compound on CD8+ T cell recovery in HIV-1 infected individuals. Results indicated a greater tendency for CD8+ T cell recovery in patients with lower baseline CD8+ T cell counts after 48 weeks of treatment, suggesting potential as a therapeutic agent in this context [].

Q4: From which natural sources can this compound be isolated?

A4: this compound has been isolated from various plant sources, including the wood of Xanthoceras sorbifolia [], the stem bark of Stereospermum acuminatissimum [], and the stems of Eurycorymbus cavaleriei []. Notably, it has also been found in the Luvunga scandens plant, commonly known as ‘Mengkurat Jakun’ [, , ].

Q5: What are the potential implications of the observed cytotoxic activity of this compound?

A5: The cytotoxic effects of this compound against various cancer cell lines suggest potential applications in anti-cancer therapies [, , ]. Further research is needed to determine its efficacy and safety in relevant in vivo models and clinical settings.

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